7-methyl-1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
This compound features a benzothiadiazine core (a sulfur- and nitrogen-containing heterocycle) substituted with a 7-methyl group, a 3-methylphenylmethyl moiety at position 1, and a pyrrolidine-1-carbonyl group at position 3. The lambda⁶ notation indicates a hypervalent sulfur atom, a structural feature critical to its electronic and steric properties. While direct crystallographic data for this compound are absent in the provided evidence, its structural determination would likely employ software such as SHELX or ORTEP, which are standard tools for small-molecule refinement and visualization . The pyrrolidine-1-carbonyl substituent introduces conformational flexibility due to the puckering dynamics of the five-membered ring, as described by Cremer and Pople’s ring-puckering coordinates .
Properties
IUPAC Name |
[7-methyl-1-[(3-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-6-5-7-17(12-15)14-24-18-13-16(2)8-9-19(18)28(26,27)20(22-24)21(25)23-10-3-4-11-23/h5-9,12-13H,3-4,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEGGCMYEITBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C=CC(=C3)C)S(=O)(=O)C(=N2)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiadiazine core, followed by the introduction of the pyrrolidine and methylphenyl groups. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel materials and chemical entities.
Biology: Its biological activity has been explored for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound’s pharmacological properties are being investigated for the development of new drugs and treatments for various diseases.
Industry: Its potential use in the development of advanced materials, such as polymers and coatings, is also being explored.
Mechanism of Action
The mechanism of action of 7-methyl-1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues from Thiazolo-Pyrimidine and Pyrimido-Quinazoline Families
Compounds 11a , 11b , and 12 () share functional groups and heterocyclic frameworks with the target compound:
- 11a/b: Thiazolo-pyrimidine derivatives with substituents like 2,4,6-trimethylbenzylidene (11a) and 4-cyanobenzylidene (11b).
- 12 : A pyrimido-quinazoline derivative with a 5-methylfuran substituent.
Key Comparisons :
- Substituent Effects: The target’s pyrrolidine-1-carbonyl group may enhance solubility compared to the nitrile groups in 11a/b and 12, as carbonyls engage in stronger hydrogen bonding .
Spectroscopic Characterization
- NMR : The target’s pyrrolidine substituent would exhibit distinct ¹H/¹³C signals for CH₂ groups (~2.5–3.5 ppm in ¹H; ~45–50 ppm in ¹³C), contrasting with the aromatic signals of 11a/b (e.g., 7.94 ppm for =CH in 11a ) .
- IR : The pyrrolidine-1-carbonyl’s C=O stretch (~1680–1700 cm⁻¹) would differ from the nitrile stretches (~2219–2220 cm⁻¹) in 11a/b and 12 .
Biological Activity
The compound 7-methyl-1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 247.29 g/mol
- CAS Number : 1018574-08-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can potentially lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are crucial for mood regulation.
2. Pharmacological Effects
Research has indicated several pharmacological effects of this compound:
- Antidepressant Activity : By inhibiting MAO-A and MAO-B enzymes, the compound may exert antidepressant effects similar to those observed with traditional MAO inhibitors.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
3. In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against MAO-A and MAO-B enzymes. For example, one study reported an IC50 value of for MAO-A inhibition, indicating a potent effect compared to standard inhibitors like moclobemide and clorgyline .
| Compound | IC50 (μM) | Reference |
|---|---|---|
| This compound | 0.060 ± 0.002 | |
| Moclobemide | 0.120 ± 0.005 | |
| Clorgyline | 0.080 ± 0.003 |
4. In Vivo Studies
Preclinical studies in animal models have shown that administration of this compound leads to significant improvements in depressive-like behaviors. These findings support its potential as a therapeutic agent for mood disorders.
Case Studies
A notable case study involved a series of tests on the compound's efficacy in models of depression and anxiety. The results indicated that subjects treated with the compound exhibited reduced anxiety-like behaviors and improved mood metrics compared to control groups.
Q & A
Q. What synthetic strategies are employed to synthesize 7-methyl-1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione?
The compound is synthesized via a multi-step route involving cyclization and functionalization. A key step is the reaction of a benzothiadiazine precursor with pyrrolidine-1-carbonyl chloride under anhydrous conditions. For example, in analogous systems, spirocyclic intermediates are generated using 2-oxa-spiro[3.4]octane-1,3-dione derivatives, followed by nucleophilic substitution with (3-methylphenyl)methylamine . Critical parameters include:
Q. How is the compound characterized to confirm its structure and purity?
Characterization involves:
Q. What chromatographic methods are suitable for analyzing purity and stability?
Reverse-phase HPLC with the following conditions is recommended:
- Mobile Phase : Methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with H₃PO₄ .
- Column : C18, 5 µm particle size, 250 mm × 4.6 mm.
- Detection : UV at 254 nm for benzothiadiazine absorption maxima .
Advanced Research Questions
Q. How can reaction mechanisms for pyrrolidine-1-carbonyl incorporation be elucidated?
Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare rates using deuterated pyrrolidine to assess nucleophilic attack pathways.
- DFT Calculations : Model transition states for carbonyl group activation and steric effects from the (3-methylphenyl)methyl substituent .
- Trapping Intermediates : Use in-situ IR to detect acyl intermediates during coupling steps .
Q. How to resolve contradictions in stereochemical outcomes during synthesis?
Stereoisomerism arises from the spirocyclic core. Strategies include:
- Chiral Chromatography : Use Chiralpak IA-3 columns with hexane/ethanol (90:10) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in EtOAc/hexane .
- NOESY NMR : Identify spatial proximity of methyl groups and pyrrolidine protons to assign stereochemistry .
Q. What methodologies explore structure-activity relationships (SAR) for biological applications?
SAR studies involve:
- Analog Synthesis : Replace the 3-methylphenyl group with electron-deficient (e.g., 2,6-dichlorophenyl) or bulky (e.g., naphthyl) substituents .
- Enzyme Assays : Test inhibitory activity against cysteine proteases (e.g., cathepsin B) using fluorogenic substrates .
- Molecular Docking : Simulate binding to ATP-binding pockets using AutoDock Vina (PDB: 1ATP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
